9-Oxo-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester
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Overview
Description
9-Oxo-6-aza-spiro[45]decane-6-carboxylic acid benzyl ester is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-6-aza-spiro[45]decane-6-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials
Formation of the Spirocyclic Core: This step often involves the use of a cyclization reaction, such as a Dieckmann condensation or a Michael addition, to form the spirocyclic structure.
Introduction of the Benzyl Ester Group: The benzyl ester group can be introduced through an esterification reaction, typically using benzyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
In an industrial setting, the production of 9-Oxo-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
9-Oxo-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of spirocyclic compounds.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Oxo-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-3-aza-spiro[5.5]undecane-3-carboxylic acid benzyl ester
- 3-Oxo-1-oxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
- 8-Hydroxy-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester
Uniqueness
9-Oxo-6-aza-spiro[4.5]decane-6-carboxylic acid benzyl ester is unique due to its specific spirocyclic structure and the presence of both an oxo group and a benzyl ester group. This combination of features makes it a versatile intermediate in synthetic chemistry and a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
benzyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C17H21NO3/c19-15-8-11-18(17(12-15)9-4-5-10-17)16(20)21-13-14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2 |
InChI Key |
UUJIPIOYUZOAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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